Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate
Description
Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate is a carbamate derivative featuring a cyclohexene ring substituted with a hydroxymethyl group at position 5 and a tert-butyl carbamate moiety at the adjacent nitrogen. Its structure combines a rigid cyclohexene scaffold with polar functional groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications.
The hydroxymethyl group enhances hydrophilicity, while the tert-butyl carbamate acts as a protective group for amines, facilitating selective reactions in multi-step syntheses. The cyclohexene ring’s conjugated double bond may confer reactivity in cycloaddition or hydrogenation reactions.
Properties
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4,6,9-10,14H,5,7-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFHMVWELDPGBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate typically involves the reaction of a cyclohexene derivative with tert-butyl carbamate. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the cyclohexene ring results in a cyclohexane derivative.
Scientific Research Applications
Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate involves its role as a protecting group for amines. The carbamate group stabilizes the amine, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions. This mechanism is crucial in multi-step organic syntheses where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Carbamate Derivatives
Structural and Functional Analysis
- Hydrophilicity vs. Lipophilicity : The hydroxymethyl group in the target compound increases polarity compared to sulfonyl- or halogen-containing analogs (e.g., the oxadiazole derivative in Table 1), which may improve aqueous solubility but reduce membrane permeability .
- Reactivity : The cyclohexene ring’s double bond offers sites for electrophilic additions, contrasting with saturated rings (e.g., pyrrolidine in the (R)-tert-butyl derivative) that limit such reactivity. Sulfonyl groups in analogs (Table 1) may enhance stability or participate in nucleophilic substitutions .
- Stereochemical Influence: Chiral centers in compounds like (R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate can dictate enantioselective interactions, a feature absent in the non-chiral target compound .
Biological Activity
Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following attributes:
- IUPAC Name : this compound
- Molecular Formula : C12H21NO3
- Molecular Weight : 225.31 g/mol
- Physical Form : Solid
- Purity : Typically >95% .
The compound exhibits a variety of biological activities, primarily attributed to its ability to interact with biological macromolecules and modulate various biochemical pathways. Some key mechanisms include:
- Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which may help in mitigating oxidative stress in cells. This is particularly relevant in the context of cellular damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways .
Antioxidant Properties
Studies have shown that this compound can reduce oxidative stress markers in vitro. For example, it has been reported to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Cytotoxicity and Apoptosis
In cellular models, the compound has been evaluated for its cytotoxic effects. Notably, it has been found to induce apoptosis in certain cancer cell lines while sparing normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .
Case Studies
- HepG2 Cell Line Study :
- Neuroprotective Effects :
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other similar compounds:
| Compound Name | Antioxidant Activity | Cytotoxicity | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | High | Selective on cancer cells | Moderate |
| Tert-butyl hydroperoxide | Moderate | High on all cell types | Low |
| Ganodermanondiol (from Ganoderma lucidum) | Very High | Low on normal cells | High |
Q & A
What are the common synthetic routes for Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate?
The compound is synthesized via multi-step strategies, often involving tert-butyl carbamate intermediates. Key methods include:
- Iodolactamization : A critical step to form the cyclohexene ring, as demonstrated in enantioselective syntheses of related carbamates. Reaction conditions (e.g., -10°C to 25°C) and catalyst selection (e.g., chiral palladium complexes) significantly influence stereochemical outcomes .
- Protection-Deprotection Sequences : Hydroxymethylcyclohexene derivatives are coupled with tert-butyl carbamate groups under alkaline conditions, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Diastereoselective Intramolecular Reactions : Optimized using Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance yields (>75%) and selectivity (dr >10:1) .
How can diastereoselectivity be optimized in intramolecular α-amidoalkylation reactions involving this compound?
Diastereoselectivity is influenced by:
- Catalyst Systems : Chiral Brønsted acids (e.g., phosphoric acids) or metal complexes (e.g., PdCl₂) improve asymmetric induction .
- Temperature Control : Lower temperatures (-20°C) stabilize transition states, favoring specific diastereomers .
- Solvent Polarity : Non-polar solvents (toluene) enhance steric effects, while polar aprotic solvents (DCM) modulate reaction rates .
Validation via ¹H NMR coupling constants (e.g., J = 8–12 Hz for trans isomers) and X-ray crystallography (R-factors <0.05) confirms stereochemical outcomes .
What spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
¹³C NMR : Identifies carbamate carbonyls (δ 155–160 ppm) and tert-butyl carbons (δ 28–30 ppm) .
Mass Spectrometry (ESI-MS) : [M+H]+ peaks (e.g., m/z 257.26) with fragmentation patterns (loss of C₄H₈, m/z 201) confirm molecular structure .
X-ray Crystallography : Resolves bond lengths (C=O: 1.22–1.24 Å) and H-bond networks (O···H distances: 1.8–2.2 Å) .
IR Spectroscopy : Carbamate C=O stretches (1680–1720 cm⁻¹) and hydroxyl bands (3200–3400 cm⁻¹) validate functional groups .
How can computational modeling predict stereochemical outcomes in reactions involving this carbamate?
- Density Functional Theory (DFT) : Calculations (B3LYP/6-31G*) predict transition state energies (ΔG‡ ≈ 15–20 kcal/mol) and diastereomer ratios .
- Molecular Dynamics (MD) : Simulates conformational flexibility, identifying low-energy intermediates (e.g., chair vs. boat cyclohexene conformers) .
- Docking Studies : Models interactions with enzymes (e.g., hydrolases) to predict regioselectivity in catalytic reactions .
What stability considerations are critical for storing this compound?
- Storage Conditions : Stable at room temperature in amber glass vials. Avoid prolonged exposure to light, moisture, or acidic vapors .
- Decomposition Risks : Hydrolysis under acidic/basic conditions degrades the carbamate group (half-life <24 hrs at pH <3) .
- Inert Atmosphere : Argon or nitrogen environments prevent oxidation of the hydroxymethyl group .
How are contradictions in NMR data resolved when dynamic conformational changes occur?
- Variable-Temperature (VT) NMR : Acquire spectra at -40°C to 60°C to slow conformational exchange. Splitting of averaged peaks (e.g., δ 4.2–4.6 ppm) reveals distinct conformers .
- 2D NOESY : Correlates through-space interactions (e.g., axial vs. equatorial substituents) to confirm spatial arrangements .
- DFT Validation : Compares computed chemical shifts with experimental data to identify dominant conformers .
What role does hydrogen bonding play in the crystal packing of this carbamate derivative?
Hydrogen bonds (N-H···O=C) stabilize the crystal lattice:
- Intramolecular H-bonds : Between the carbamate N-H and hydroxymethyl O-H (distance: 2.0–2.3 Å) .
- Intermolecular Networks : Chains along the crystallographic axis (e.g., c-axis) with bond angles of 150–160°, contributing to melting points >150°C .
- Impact on Solubility : Strong H-bonding reduces solubility in non-polar solvents (e.g., logP <1.5) .
How is reaction progress monitored during synthesis?
- TLC Analysis : Silica plates (hexane/EtOAc 3:1) with UV detection (Rf = 0.3–0.4 for carbamate intermediates) .
- In Situ FTIR : Tracks carbonyl group conversion (peak area reduction at 1700 cm⁻¹) .
- HPLC Purity Checks : C18 columns (acetonitrile/water gradient) quantify impurities (<2% area) .
What are the ecological implications of accidental release during research?
- Biodegradation : Limited data, but carbamates generally exhibit moderate persistence (t½ >60 days in soil) .
- Aquatic Toxicity : EC₅₀ >100 mg/L for Daphnia magna, requiring containment to prevent waterway contamination .
- Waste Disposal : Incineration (≥1000°C) with scrubbers to neutralize NOx emissions .
How can regioselectivity be controlled in functionalization reactions of the cyclohexene ring?
- Directing Groups : Hydroxymethyl substituents guide electrophilic attacks to the meta position (yield >65%) .
- Catalytic Systems : Pd(OAc)₂ with ligands (e.g., PPh₃) promotes allylic C-H activation (TON >500) .
- Steric Effects : tert-Butyl groups shield the carbamate, favoring functionalization at the less hindered C3 position .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
